3-methyl-6-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
3-Methyl-6-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a fused heterocyclic compound comprising an imidazo[2,1-b][1,3]thiazole core substituted with a methyl group (C3), a phenyl group (C6), and a carboxamide-linked 1,3,4-thiadiazole moiety. The thiadiazole ring is further substituted with an isopropyl group at C5 and adopts an (E)-configuration at the ylidene position. This structural complexity confers unique electronic and steric properties, making it a candidate for biological evaluation, particularly in kinase inhibition or antimicrobial applications .
Properties
IUPAC Name |
3-methyl-6-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS2/c1-10(2)16-21-22-17(26-16)20-15(24)14-11(3)23-9-13(19-18(23)25-14)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUHOIUTSIGXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=NN=C(S4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted imidazoles and thiadiazoles, which undergo condensation reactions under specific conditions to form the desired compound. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the imidazo[2,1-b][1,3]thiazole core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that 3-methyl-6-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]imidazo[2,1-b][1,3]thiazole-2-carboxamide may exhibit antimicrobial properties. Research has shown that compounds with similar structures often interact with bacterial cell walls or inhibit essential enzymes in bacterial metabolism, leading to effective antibacterial action .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Its interaction with specific molecular targets can modulate enzyme activities related to inflammatory responses. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .
Anticancer Properties
Emerging research highlights the potential of this compound in cancer therapy. Its structure allows for interactions with various biomolecules involved in cell proliferation and apoptosis. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting a mechanism that may involve the induction of apoptosis or cell cycle arrest .
Synthesis and Modification
The synthesis of 3-methyl-6-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions requiring precise control over conditions to maximize yield and purity. The versatility of its structure allows for further modifications aimed at enhancing efficacy or reducing toxicity .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Mechanism of Action
The mechanism of action of 3-methyl-6-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Core Heterocyclic Systems
The imidazo[2,1-b][1,3]thiazole scaffold is shared with several pharmacologically active analogs. Key comparisons include:
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | Imidazo[2,1-b][1,3]thiazole | 3-Methyl, 6-phenyl, N-linked 5-isopropyl-1,3,4-thiadiazole (E-configuration) | Carboxamide, Thiadiazole, Isopropyl |
| 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole | Imidazo[2,1-b]-1,3,4-thiadiazole | 4-Fluoro-3-nitrophenyl (C2), 4-methoxyphenyl (C6) | Nitro, Methoxy |
| 5-Oxo-2-phenylimidazo[2,1-b]1,3,4-thiadiazole derivatives | Imidazo[2,1-b]1,3,4-thiadiazole | Phenyl (C2), oxo group (C5) | Oxo, Spiro-isoxazole (in some) |
| Dasatinib (BMS-354825) | 2-Aminothiazole | Chlorophenyl, pyrimidine, piperazinyl | Carboxamide, Kinase-binding motifs |
Structural Insights :
- The target compound’s 1,3,4-thiadiazole linkage distinguishes it from simpler imidazo-thiadiazoles (e.g., ).
- Compared to dasatinib (), which uses a 2-aminothiazole core for kinase inhibition, the target compound’s fused imidazo-thiazole system may offer enhanced rigidity and binding selectivity.
Comparison :
- highlights the use of hydrazinecarbothioamides for thiadiazole formation, suggesting a plausible route for the target compound’s synthesis via similar intermediates .
- and emphasize the role of X-ray crystallography in confirming thiadiazole intermediates, which could be critical for verifying the target’s configuration .
Inference :
- The target compound’s isopropyl and phenyl groups may enhance lipophilicity, improving membrane permeability for antimicrobial or kinase-inhibitory roles. Its carboxamide group could mimic ATP-binding motifs in kinases, akin to dasatinib .
Biological Activity
The compound 3-methyl-6-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of imidazo[2,1-b][1,3]thiazole and thiadiazole rings, contributing to its pharmacological profile. The molecular formula is , and it has a molecular weight of approximately 379.4 g/mol. Its structural complexity allows for various modifications that can enhance its biological efficacy.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Preliminary studies have shown that derivatives of imidazo[2,1-b][1,3,4]thiadiazoles demonstrate significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values in the nanomolar range against human cervical carcinoma (HeLa) and murine leukemia (L1210) cells .
- Specifically, the compound's structure suggests potential inhibitory effects on key signaling pathways involved in cancer progression.
-
Antimicrobial Properties :
- The compound has shown promising results in antimicrobial assays. Similar thiadiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against various pathogens .
- A study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents .
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 3-methyl-6-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]imidazo[2,1-b][1,3]thiazole-2-carboxamide :
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or inflammatory responses.
- Receptor Modulation : It could modulate receptor activities linked to various signaling pathways critical for cellular processes.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-methyl-6-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]imidazo[2,1-b][1,3]thiazole-2-carboxamide?
- Methodology :
- Step 1 : Formation of the imidazo[2,1-b][1,3]thiazole core via cyclization reactions using substituted thiazoles and imidazole precursors. Solvents like DMF or methanol are typically employed, with palladium or copper catalysts for coupling reactions .
- Step 2 : Introduction of the thiadiazole moiety via condensation reactions. For example, reacting hydrazine derivatives with carbon disulfide or thiourea under reflux conditions .
- Step 3 : Final functionalization using carboxamide groups via nucleophilic acyl substitution or coupling reagents like EDCI/HOBt .
- Critical Parameters :
- Catalyst loading (0.5–2 mol% Pd), temperature (80–120°C), and reaction time (12–24 hours) significantly impact yields .
Q. How is structural characterization of this compound performed?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, the thiadiazole proton signals appear as singlets near δ 8.5–9.0 ppm, while imidazo-thiazole protons resonate at δ 7.0–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. The molecular ion peak [M+H] is typically observed .
- X-ray Crystallography : Used to resolve ambiguous stereochemistry, especially for the (2E)-configuration of the thiadiazole-ylidene group .
Q. What preliminary biological screening methods are used for this compound?
- Assays :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to reference drugs like doxorubicin .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Experimental Design :
- DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize solvent polarity, catalyst type, and temperature. For example, DMF increases solubility of polar intermediates, while Pd(OAc) improves coupling efficiency .
- In-line Analytics : Employ flow chemistry with real-time FTIR or HPLC monitoring to track intermediate formation and reduce side products .
- Case Study : A 15% yield increase was achieved by switching from methanol to DMF and reducing reaction time from 24 to 12 hours .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Approach :
- Dynamic NMR : Detect tautomerism or conformational flexibility in the thiadiazole-ylidene group, which may cause split signals in static NMR .
- DFT Calculations : Compare experimental C NMR shifts with computed values (e.g., using Gaussian 09) to validate the (2E)-configuration .
- Example : A discrepancy in H NMR signals at δ 7.2–7.5 ppm was resolved by identifying rotameric equilibria in the carboxamide group .
Q. What computational strategies are used to predict biological targets?
- Methods :
- Molecular Docking : Autodock Vina or Schrödinger Suite to simulate binding to kinases (e.g., Src/Abl) or antimicrobial targets (e.g., DNA gyrase) .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with thiadiazole sulfur, hydrophobic contacts with the isopropyl group) .
- Validation : Compare predicted binding affinities with experimental IC values from enzyme inhibition assays .
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Strategy :
- Core Modifications : Synthesize analogs with substituted phenyl rings (e.g., fluoro, methoxy) or altered thiadiazole substituents.
- Biological Testing : Compare IC values across analogs to identify critical substituents (Table 1) .
| Analog | Substituent | IC (nM) | Target |
|---|---|---|---|
| Parent Compound | Isopropyl | 12.5 | Src Kinase |
| Analog A | 4-Fluorophenyl | 8.2 | Src Kinase |
| Analog B | Cyclopropyl | 35.0 | DNA Gyrase |
Data Contradiction Analysis
Q. How to address inconsistent biological activity across assays?
- Root Causes :
- Solubility Issues : Use DMSO stock solutions with ≤0.1% final concentration to avoid cytotoxicity artifacts .
- Metabolic Instability : Perform LC-MS stability assays in simulated physiological conditions (pH 7.4, 37°C) .
- Case Study : A 3-fold drop in antifungal activity was traced to rapid hydrolysis of the carboxamide group in PBS buffer .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
